![molecular formula C17H25NO4 B2454163 1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid CAS No. 631860-14-5](/img/structure/B2454163.png)
1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carbonyl)piperidine-4-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of piperidine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid can be synthesized through multiple steps involving well-defined organic reactions. Typically, the synthesis starts with the preparation of the bicyclo[2.2.1]heptane core, which is then functionalized with carbonyl and piperidine groups. Specific reagents such as strong acids, bases, and oxidizing agents might be employed under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production often involves large-scale batch or continuous flow processes. These processes require optimized reaction conditions, including temperature, pressure, solvent choice, and reagent concentrations to ensure maximum yield and purity. Safety measures are crucial due to the potential hazards associated with handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically with agents like potassium permanganate or chromium trioxide, leading to the formation of oxo-derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce carbonyl groups in the compound.
Substitution: Nucleophilic substitution reactions are possible, particularly on the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxo-derivatives of the initial compound.
Reduction Products: Reduced forms, often involving the conversion of carbonyl groups to alcohols.
Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is of interest for its reactivity and can be used as a building block in organic synthesis to create more complex molecules.
Biology: Studies might explore its potential biological activity, including enzyme inhibition or interaction with biological receptors.
Medicine: Research could investigate its therapeutic potential, including as a scaffold for drug design or its pharmacological properties.
Industry: Due to its structural complexity, it might be used in the synthesis of high-value chemicals or as an intermediate in the production of specialized materials.
Mechanism of Action
Molecular Targets and Pathways: The precise mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, it might interact with active sites of target enzymes, disrupting their normal function. In pharmacological contexts, it might bind to specific receptors, modulating their activity through agonistic or antagonistic actions.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives with different substituents.
Piperidine-4-carboxylic acid derivatives.
Compounds with similar carbonyl and carboxyl functional groups.
Need anything more specific or a deeper dive into any section?
Properties
IUPAC Name |
1-(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-15(2)16(3)6-7-17(15,10-12(16)19)14(22)18-8-4-11(5-9-18)13(20)21/h11H,4-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJRSNLPOMFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCC(CC3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
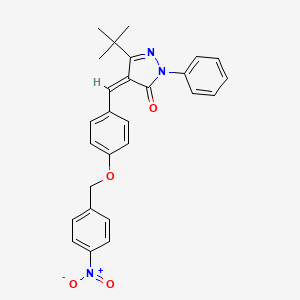
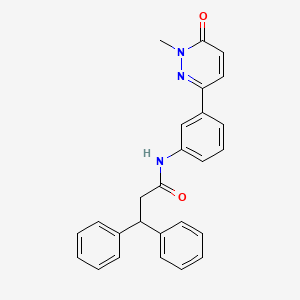

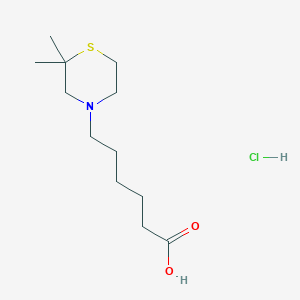
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)
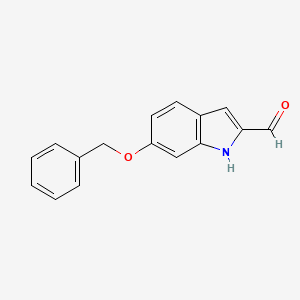
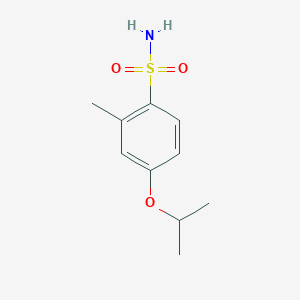

![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2454096.png)
![6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2454099.png)
![2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2454100.png)
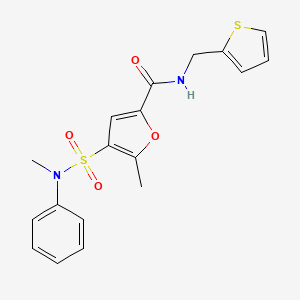
![tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate](/img/structure/B2454102.png)
